N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Overview
Description
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide” is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiophene ring attached to a benzamide group via a cyano group . The compound has a molecular weight of 300.351 and a chemical formula of C16H13FN2OS .Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.351 and a chemical formula of C16H13FN2OS . Further physical and chemical properties are not detailed in the search results.Scientific Research Applications
Antitumor Activity : Some derivatives of this compound have shown significant antitumor effects. For instance, certain thiazole derivatives were found to inhibit the in vitro growth of human tumor cells, indicating potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Colorimetric Sensing of Anions : Certain benzamide derivatives, including those related to the compound , have been used for the colorimetric sensing of fluoride anions. This application is significant for environmental monitoring and analytical chemistry (Younes et al., 2020).
Synthesis of Biologically Active Compounds : The compound has been utilized in the synthesis of various biologically active molecules. For example, azomethine derivatives of related compounds were synthesized and shown to exhibit properties like cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021).
Crystal Structure Analysis : The crystal structures of similar compounds have been analyzed, providing insights into their molecular conformations and interactions, which are crucial for drug design and material science applications (Wang et al., 2014).
Antimicrobial Activities : Some derivatives based on the tetrahydrobenzothiophene moiety, which is part of the compound's structure, have shown promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Gouda, Berghot, El-Ghani, & Khalil, 2010).
Mechanism of Action
Target of Action
The primary targets of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide are lipophilic amino acids such as LEU4607 , ILE406 , and ALA410 . These amino acids play a crucial role in protein structure and function, and their interaction with the compound can influence various biological processes.
Mode of Action
The compound interacts with its targets through a process known as binding . The phenyl, 1,3,4-thiadiazole, and benzothiophene cores of the compound interact with the lipophilic amino acids . This interaction can lead to changes in the structure and function of the proteins these amino acids are part of, thereby influencing the biological processes they are involved in.
Biochemical Pathways
It is known that the compound has inhibitory effects against α-glucosidase , an enzyme that plays a key role in carbohydrate metabolism. By inhibiting this enzyme, the compound can potentially affect the breakdown and absorption of carbohydrates in the body.
Pharmacokinetics
The compound’s molecular weight of 23533 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is known that the compound has inhibitory effects against α-glucosidase , which could potentially lead to a decrease in the breakdown and absorption of carbohydrates in the body.
Biochemical Analysis
Biochemical Properties
The role of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-13-12-8-4-5-9-14(12)20-16(13)18-15(19)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFHWMLGUMHKFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946702 | |
Record name | N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23903-48-2 | |
Record name | N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23903-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC153311 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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